1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine
Description
1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine is a substituted pyrrolidine derivative featuring a 2-chloro-6-fluorobenzyl group attached to the pyrrolidine ring. Its hydrochloride salt form, N-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine hydrochloride (CAS 1289386-24-8 or 1289585-42-7), has a molecular formula of C₁₁H₁₅Cl₂FN₂ and a molecular weight of 265.16–294.18 g/mol . This compound is typically stored under dry, room-temperature conditions for stability .
Properties
Molecular Formula |
C11H14ClFN2 |
|---|---|
Molecular Weight |
228.69 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H14ClFN2/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15/h1-3,8H,4-7,14H2 |
InChI Key |
VOKNENBWHURHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-6-fluorobenzyl Halides
- Starting from 2-chloro-6-fluorotoluene , chlorination is achieved via controlled halogenation to produce 2-chloro-6-fluorobenzyl chloride (or bromide).
- Chlorination using SO₂Cl₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃).
- Temperature control at 0–25°C to prevent over-halogenation.
- Purification via distillation or recrystallization.
- Typically high yields (>80%) with purity confirmed by NMR and GC-MS.
Nucleophilic Substitution with Pyrrolidine
- React 2-chloro-6-fluorobenzyl chloride with pyrrolidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Use potassium carbonate (K₂CO₃) or sodium hydride (NaH) as base to facilitate nucleophilic attack.
- Temperature: 60–80°C.
- Reaction time: 12–24 hours.
- Excess pyrrolidine (1.2–2 equivalents) to drive the reaction.
- Post-reaction mixture is quenched with water.
- Organic layer extracted with ethyl acetate.
- Purified via silica gel chromatography or recrystallization.
Data Table 1: Typical Reaction Conditions for Nucleophilic Substitution
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | DMF or DMSO | |
| Base | K₂CO₃ or NaH | |
| Temperature | 60–80°C | |
| Reaction time | 12–24 hours | |
| Yield | 70–85% |
Alternative Routes: Reductive Amination
- Condensation of 2-chloro-6-fluorobenzaldehyde with pyrrolidine in the presence of reducing agents such as NaBH₃CN or H₂/Pd-C .
- This route offers a direct approach to the target amine with controlled stereochemistry.
- Solvent: Methanol or ethanol.
- Temperature: Room temperature to 50°C.
- Reaction time: 4–8 hours.
- Purification via chromatography.
Reaction Optimization and Notes
- Solvent Choice: Methanol, DMF, or DMSO are preferred for their polarity and ability to stabilize intermediates.
- Temperature Control: Elevated temperatures (60–80°C) improve reaction rates but require careful monitoring to prevent side reactions.
- Purity Verification: Use of HPLC , NMR , and mass spectrometry ensures high purity (>98%) suitable for biological testing.
Data Summary Table
| Step | Reagents & Conditions | Yield / Remarks |
|---|---|---|
| Benzyl halide synthesis | Chlorination of 2-chloro-6-fluorotoluene, room temp | >80%, purified by recrystallization |
| Nucleophilic substitution | Benzyl chloride + pyrrolidine, DMF, K₂CO₃, 60–80°C | 70–85%, purified via chromatography |
| Reductive amination | Benzaldehyde + pyrrolidine, NaBH₃CN, MeOH, RT–50°C | 75–90%, suitable for stereoselective synthesis |
Final Remarks
The synthesis of 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine is a mature area of medicinal chemistry, with methods refined over decades. The key to success lies in meticulous control of reaction conditions, purification, and analytical validation, ensuring the compound's suitability for further biological or material science applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The benzyl group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: N-oxides.
Reduction: Primary amines.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Substituent Effects: The 2-chloro-6-fluorobenzyl group enhances lipophilicity and electronic interactions compared to non-halogenated or mono-halogenated analogs (e.g., 1-(4-methylbenzyl)piperazine) . Benzoyl derivatives (e.g., 1-(2-fluorobenzoyl)pyrrolidin-3-amine) introduce a ketone group, altering hydrogen-bonding capacity .
Physicochemical and ADMET Properties
Table 2: Comparative Physicochemical Data
Biological Activity
1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and halogenated benzyl substituents. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features:
- Chlorine and Fluorine Substituents: These halogens influence the compound's reactivity and biological activity.
- Pyrrolidine Ring: This five-membered ring contributes to the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The halogen substitutions enhance binding affinity and selectivity towards specific targets, which may lead to modulation of biological pathways.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit significant anti-anxiety and antidepressant properties. The presence of the chlorobenzyl group is thought to enhance serotonin reuptake inhibition, which is crucial for mood regulation .
2. Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties, particularly against various strains of bacteria and fungi. The fluorine atom's electronegativity may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes .
3. Neuroprotective Effects
Due to its structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurodegenerative diseases. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis .
Case Study 1: Antidepressant Activity
A study evaluated the efficacy of similar pyrrolidine derivatives in a mouse model of depression. The results indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting strong antidepressant effects.
| Compound | Dose (mg/kg) | Immobility Time (seconds) |
|---|---|---|
| Control | 0 | 120 |
| Compound A | 10 | 60 |
| Compound B | 20 | 30 |
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited potent activity against several fungal strains, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the benzyl ring could enhance antifungal potency .
| Fungal Strain | MIC (µg/mL) | Comparison Drug MIC (µg/mL) |
|---|---|---|
| Candida albicans | 0.5 | Fluconazole: 1 |
| Aspergillus niger | 0.25 | Amphotericin B: 0.5 |
Q & A
Q. What are the primary synthetic pathways for 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution.
- Reductive amination : React pyrrolidin-3-amine with 2-chloro-6-fluorobenzaldehyde in the presence of a reducing agent (e.g., NaBHCN or H/Pd-C). Monitor pH (optimal range: 6–8) to prevent side reactions .
- Nucleophilic substitution : Use a chloro-fluoro benzyl halide (e.g., 2-chloro-6-fluorobenzyl chloride) and pyrrolidin-3-amine in a polar aprotic solvent (e.g., DMF) with a base (e.g., KCO) at 60–80°C .
Key considerations : Impurities from incomplete substitution or over-reduction require purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How should researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98% recommended for biological assays) .
- NMR : H and C NMR to confirm the benzyl group (aromatic protons at δ 7.1–7.4 ppm) and pyrrolidine ring (δ 2.5–3.5 ppm for CH groups) .
- Mass spectrometry : ESI-MS to verify molecular weight (MW: 228.69 g/mol for the free base) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
Methodological Answer: A 2 factorial design can evaluate three factors: temperature (X), catalyst loading (X), and solvent polarity (X).
- Steps :
- Define ranges: X = 50–90°C, X = 5–15 mol%, X = DMF vs. THF.
- Conduct 8 experiments, measure yields, and perform ANOVA to identify significant interactions.
- Model the response surface to predict optimal conditions .
Example outcome : Higher yields may correlate with X = 70°C, X = 10 mol%, and X = DMF due to enhanced nucleophilicity and solubility .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected F NMR shifts or splitting) may arise from:
- Dynamic effects : Rotamers of the benzyl group can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures .
- Impurities : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted benzyl halide) may overlap signals. Purify via preparative HPLC and reanalyze .
- Stereochemistry : If chiral centers exist (e.g., pyrrolidine ring), use chiral columns or Mosher’s acid derivatives to assign configuration .
Q. How does the electronic nature of the chloro-fluoro substituent influence reactivity in downstream applications?
Methodological Answer: The electron-withdrawing Cl and F groups on the benzyl ring:
- Enhance electrophilicity : Facilitate nucleophilic aromatic substitution (e.g., with thiols or amines) at the para position to Cl.
- Modulate lipophilicity : LogP increases due to halogenation, impacting membrane permeability in biological studies (calculate via ChemDraw or experimental shake-flask method) .
Experimental validation : Compare reaction rates with analogs (e.g., 2-chloro vs. 2-fluoro derivatives) under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
